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Compound of Interest

Compound Name:
Methyl 2-

(cyclohexyloxy)propanoate

CAS No.: 65275-60-7

Cat. No.: B14469099

Get Quote

Executive Summary
Methyl 2-(cyclohexyloxy)propanoate is a pivotal

-alkoxy ester frequently utilized as a chiral building block in the synthesis of herbicides
(aryloxyphenoxypropionate class) and as a bioisostere in pharmaceutical design. Structurally
derived from lactic acid, its physiochemical behavior is governed by the steric bulk of the
cyclohexyl ether adjacent to the ester functionality.

This guide provides a rigorous technical analysis of its stereochemical definition, validated

synthetic protocols for enantiopurity, and analytical resolution methods. Unlike the common

fragrance ingredient methyl 3-cyclohexylpropionate, this 2-substituted variant possesses a

labile chiral center at the

-carbon, requiring specific handling to prevent racemization during metabolic or synthetic
cycling.

Part 1: Structural Analysis & Stereochemical Basis
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The stereogenicity of methyl 2-(cyclohexyloxy)propanoate arises at the C2 carbon. The

absolute configuration is determined by the spatial arrangement of the four substituents: the

cyclohexyloxy group (–OC₆H₁₁), the methoxycarbonyl group (–COOCH₃), the methyl group (–

CH₃), and the hydrogen atom.

Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the absolute configuration (

or

), we apply the CIP sequence rules based on atomic number and connectivity:

Priority 1: –O–Cyclohexyl (Oxygen, Atomic No. 8).

Priority 2: –COOCH₃ (Carbon bonded to O, O, O via phantom atoms for C=O).

Priority 3: –CH₃ (Carbon bonded to H, H, H).

Priority 4: –H (Hydrogen, Atomic No. 1).

Configuration Logic:

(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)-Enantiomer: When the lowest priority group (H) is oriented away from the viewer, the
sequence 1

2

3 follows a counter-clockwise direction. This correlates to the derivative of natural L-lactic
acid (assuming retention of configuration during synthesis).

(

)-Enantiomer: The sequence 1

2

3 follows a clockwise direction.
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Visualization of Stereochemical Priority
The following diagram illustrates the CIP priority hierarchy and the spatial logic for the (

)-enantiomer.
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Figure 1: CIP priority assignment for the C2 chiral center. The counter-clockwise progression

(1-2-3) with H in the rear denotes the (S)-configuration.

Part 2: Synthetic Pathways & Stereocontrol[2]
Achieving high enantiomeric excess (ee) requires selecting a pathway that either retains the

configuration of a chiral pool precursor or utilizes a highly selective resolution step.

Method A: Chemoenzymatic Kinetic Resolution
(Recommended)
This method is the most robust for generating high-purity enantiomers (>99% ee) from a

racemic mixture. It utilizes Lipase B from Candida antarctica (CAL-B) to selectively hydrolyze

one enantiomer of the ester.[1][2]

Protocol:
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Racemic Synthesis: Alkylate cyclohexanol with methyl 2-chloropropionate using NaH in THF.

This yields racemic methyl 2-(cyclohexyloxy)propanoate.

Enzymatic Hydrolysis: Suspend the racemate in phosphate buffer (pH 7.0) with immobilized

CAL-B (Novozym 435).[1]

Separation: The enzyme preferentially hydrolyzes the (

)-ester to the acid, leaving the (

)-ester intact.

Workup: Extract the unreacted (

)-ester with hexane. Acidify the aqueous layer to retrieve the (

)-acid.

Method B: Catalytic Hydrogenation of Aromatic
Precursors (Industrial)
For large-scale non-chiral applications or when starting from chiral phenoxy derivatives,

hydrogenation is efficient.

Reaction: Methyl 2-phenoxypropanoate + 3 H₂

Methyl 2-(cyclohexyloxy)propanoate.

Note: High pressure (50 bar) and temperature (100°C) can risk racemization at the

-center via enolization. This route is preferred when the cis/trans ratio of the cyclohexane
ring is less critical than the

-center, though the ring here is not substituted elsewhere.

Synthetic Workflow Diagram
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Figure 2: Chemoenzymatic workflow for isolating enantiopure (R)-methyl 2-
(cyclohexyloxy)propanoate.

Part 3: Analytical Resolution & Data
Quantifying the enantiomeric excess is critical.

-Alkoxy esters are best resolved using Chiral HPLC or GC with cyclodextrin-based stationary
phases.

Recommended Analytical Conditions
Parameter Method 1: Chiral GC Method 2: Chiral HPLC

Column Cyclosil-B (30m x 0.25mm) Chiralcel OD-H or OJ-H

Stationary Phase -Cyclodextrin derivative
Cellulose tris(3,5-

dimethylphenylcarbamate)

Mobile Phase Helium (Carrier) Hexane : Isopropanol (98:2)

Temp/Flow 110°C Isothermal 0.5 mL/min, 25°C

Detection FID UV (210 nm)

Elution Order

Typically (

) then (

)

Dependent on column (OD-H

often elutes

first)
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Interpretation of Data
The presence of the oxygen atom at the

-position creates a significant dipole, often improving separation factors (

) compared to simple alkyl esters. In HPLC, the "O-Cyclohexyl" group interacts with the
carbamate residues of the Chiralcel column via hydrogen bonding and steric inclusion.

Part 4: Applications in Drug Development
Bioisosterism and Metabolic Stability
Methyl 2-(cyclohexyloxy)propanoate serves as a lipophilic bioisostere for lactate esters. The

cyclohexyl ether linkage is metabolically more stable than a standard ester linkage but less

stable than a phenyl ether. In drug design, this moiety is used to:

Increase LogP: Enhancing membrane permeability.

Block Metabolism: The bulky cyclohexyl group hinders esterase attack at the adjacent

carbonyl, prolonging half-life compared to methyl lactate.

Herbicide Intermediates
This scaffold is the saturated analog of the "fop" herbicides (e.g., Cyhalofop, Fluazifop).

Research indicates that the (

)-enantiomer of the propionate moiety often carries the primary biological activity in auxin-mimic
herbicides, making stereoselective synthesis vital for potency and reducing environmental load.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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